molecular formula C13H13FN2O2 B15216845 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-62-4

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B15216845
CAS No.: 60725-62-4
M. Wt: 248.25 g/mol
InChI Key: YVCJMNSBDCPIIG-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a fused imidazo-pyridine core with a fluorophenyl substituent. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves multi-component reactions. One efficient method involves the condensation of various diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . This one-pot protocol is advantageous due to its operational simplicity and high atom economy.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, scaled up to accommodate larger quantities. The use of environmentally benign solvents and catalyst-free conditions can be emphasized to ensure a clean reaction profile and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo-pyridine core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets. The imidazo-pyridine core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the fluorophenyl group can enhance its stability and binding interactions compared to similar compounds.

Properties

CAS No.

60725-62-4

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C13H13FN2O2/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2

InChI Key

YVCJMNSBDCPIIG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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